N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide is a heterocyclic compound featuring a chromenothiazole core fused with a benzamide moiety substituted with an ethoxy group at the para position (). The chromenothiazole system combines a benzopyran (chromene) ring with a thiazole ring, creating a rigid, planar structure that may enhance binding to biological targets.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-23-13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)24-11-16(17)25-19/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWNZLHADRBNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate chromone derivatives with thioamides under acidic or basic conditions to form the chromeno-thiazole core. Subsequent reactions with ethoxybenzoyl chloride in the presence of a base, such as triethylamine, yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for larger-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the enhancement of antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The N-(thiazol-2-yl)benzamide scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of key derivatives:
2.1 N-(4-(2-Pyridyl)thiazol-2-yl)benzamide ()
- Structural Features: A pyridyl group replaces the chromenothiazole core.
- Biological Activity: Exhibits adenosine receptor affinity in the micromolar range (Kᵢ ~1–10 µM).
- Key Insight: Replacing benzamide with cyclopentanamide retains adenosine affinity, indicating flexibility in the amide region for target engagement .
2.2 4-Chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)benzamide ()
- Structural Features : A chloro-substituted benzamide and a trimethoxyphenyl-thiazole group.
- Biological Activity : Demonstrated anticancer activity (IC₅₀ ~1–5 µM in metastatic cancer models).
- Key Insight : The trimethoxy group enhances planar stacking interactions with hydrophobic enzyme pockets, improving potency .
2.3 N-[4-(4-Methoxyphenyl)thiazol-2-yl]-hydrazine hydrobromide ()
- Structural Features : A methoxyphenyl-thiazole with a hydrazine linker.
- Biological Activity : Cardioprotective effects surpassing reference drugs (e.g., Levocarnitine) in hypoxia models.
- Key Insight : The methoxy group improves membrane permeability, enhancing efficacy in cardiovascular tissues .
2.4 N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50, )
- Structural Features : Bromophenyl-thiazole and sulfamoylbenzamide groups.
- Biological Activity : Potent NF-κB activation (EC₅₀ ~0.5 µM), used to enhance TLR adjuvant activity.
- Key Insight : The sulfamoyl group introduces strong hydrogen-bonding capacity, critical for NF-κB pathway modulation .
Target Compound: N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide
- Hypothesized Advantages :
Data Table: Key Analogues and Their Properties
Research Findings and SAR Insights
- Scaffold Flexibility : The amide region tolerates diverse substitutions (e.g., cyclopentanamide, sulfamoyl) without losing target affinity ().
- Substituent Effects :
- Chromenothiazole Advantage: The fused ring system in the target compound may confer selectivity by reducing off-target binding common in simpler thiazole derivatives ().
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide is a synthetic organic compound that combines a chromeno-thiazole moiety with an ethoxybenzamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be described using its IUPAC name and molecular formula:
- IUPAC Name: N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-ethoxybenzamide
- Molecular Formula: C₁₉H₁₆N₂O₃S
- CAS Number: 681158-44-1
The compound features a complex arrangement that allows it to interact with various biological targets, potentially leading to diverse therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound in the development of new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via ROS |
| HeLa (Cervical Cancer) | 12 | Mitochondrial dysfunction |
| A549 (Lung Cancer) | 10 | Caspase activation |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The compound has been shown to act as an allosteric modulator, influencing key metabolic pathways involved in cell survival and proliferation.
Case Study: Interaction with Trypanothione Reductase
A notable case study examined the compound's interaction with trypanothione reductase (TR), an enzyme crucial for maintaining redox balance in trypanosomatids. The study revealed that this compound inhibits TR activity, leading to increased oxidative stress within the cells and ultimately resulting in cell death. This mechanism suggests potential applications in treating diseases caused by trypanosomatids, such as leishmaniasis and Chagas disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
